Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 73710-74-4
VCID: VC8134106
InChI: InChI=1S/C9H11NO2/c1-12-9(11)7-4-6-10-5-2-3-8(7)10/h4,6H,2-3,5H2,1H3
SMILES: COC(=O)C1=C2CCCN2C=C1
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol

Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate

CAS No.: 73710-74-4

Cat. No.: VC8134106

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate - 73710-74-4

Specification

CAS No. 73710-74-4
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name methyl 6,7-dihydro-5H-pyrrolizine-1-carboxylate
Standard InChI InChI=1S/C9H11NO2/c1-12-9(11)7-4-6-10-5-2-3-8(7)10/h4,6H,2-3,5H2,1H3
Standard InChI Key WBBKAILMWXVGMF-UHFFFAOYSA-N
SMILES COC(=O)C1=C2CCCN2C=C1
Canonical SMILES COC(=O)C1=C2CCCN2C=C1

Introduction

Chemical Identity and Structural Characterization

Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate is defined by the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . Its IUPAC name, methyl 6,7-dihydro-5H-pyrrolizine-1-carboxylate, reflects the bicyclic structure comprising a five-membered pyrrolidine ring fused to a pyrrole moiety, with a methyl ester group at position 7. Key identifiers include:

PropertyValueSource
CAS Registry Number73710-74-4
SMILESCOC(=O)C1=C2CCCN2C=C1
InChIKeyWBBKAILMWXVGMF-UHFFFAOYSA-N
PubChem CID315252
Melting PointNot reported

The compound’s X-ray crystallography data remain unpublished, but nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) have confirmed its structure . For instance, a related pyrrolizine derivative exhibited distinct 1H^1H-NMR signals at δ 3.13 (methylene protons) and δ 7.82 (aromatic protons) .

Synthetic Methodologies

Traditional Condensation Approaches

The synthesis of methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate typically involves multi-step condensation reactions. VulcanChem reports the use of temperature-controlled condensation of pyrrolizine precursors with methyl chloroformate or analogous acylating agents. Catalysts such as Lewis acids (e.g., AlCl₃) or bases (e.g., triethylamine) are employed to enhance reaction efficiency. A representative pathway includes:

  • Formation of the pyrrolizine core via cyclization of γ-aminobutyric acid derivatives.

  • Esterification at position 7 using methanol under acidic conditions.

Analytical Characterization

Spectroscopic Techniques

  • NMR: 1H^1H-NMR of analogous compounds shows characteristic signals for methylene (δ 2.5–3.5) and aromatic protons (δ 6.5–7.5) .

  • HRMS: A related pyrrolizine carboxylate exhibited a molecular ion peak at m/z 246.0761 [M + H]⁺ .

  • IR: Stretching vibrations at ~1700 cm⁻¹ (ester C=O) and ~3100 cm⁻¹ (aromatic C-H) .

Chromatographic Methods

Reverse-phase HPLC with C18 columns and acetonitrile-water mobile phases is commonly used for purity assessment .

Applications and Future Directions

Current Uses

  • Research Reagent: Primarily utilized in organic synthesis and medicinal chemistry as a building block .

  • Drug Discovery: Serves as a precursor for bioactive analogs targeting inflammation and cancer .

Challenges and Opportunities

  • Synthetic Optimization: Developing cost-effective, enantioselective routes remains critical .

  • Pharmacological Profiling: In vivo toxicity and pharmacokinetic studies are needed to evaluate therapeutic potential.

  • Structural Modification: Introducing electron-withdrawing groups (e.g., nitro, cyano) could enhance bioactivity .

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